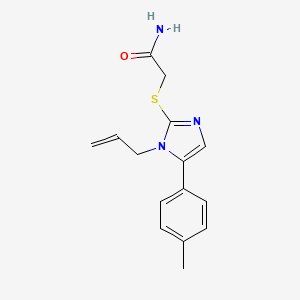
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a thioacetamide derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen. The compound has a molecular formula of C15H17N3OS and a molecular weight of 291.38 g/mol.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves the reaction of p-tolyl-1,2-diamine with allyl bromide to form 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol. This intermediate is then reacted with chloroacetic acid to form the final product.
Starting Materials
p-tolyl-1,2-diamine, allyl bromide, chloroacetic acid
Reaction
Step 1: React p-tolyl-1,2-diamine with allyl bromide in the presence of a base such as potassium carbonate to form 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol., Step 2: React 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide.
Mechanism Of Action
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific targets in the body. For example, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been extensively studied. The compound has been found to exhibit various effects on the body, including anti-inflammatory, antioxidant, and antitumor effects. It has also been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its potent biological activity. The compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using this compound is that it may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. One potential direction is to further investigate the mechanism of action of the compound and identify specific targets in the body. Another direction is to explore the potential applications of the compound in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to investigate the toxicity profile of the compound and identify any potential side effects.
Scientific Research Applications
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-8-18-13(12-6-4-11(2)5-7-12)9-17-15(18)20-10-14(16)19/h3-7,9H,1,8,10H2,2H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQFHNXNUWAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

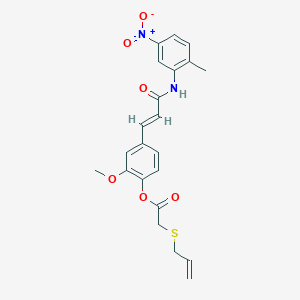
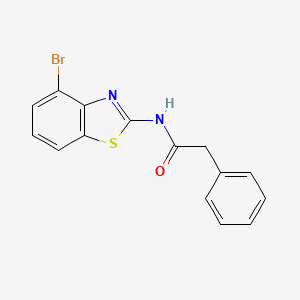
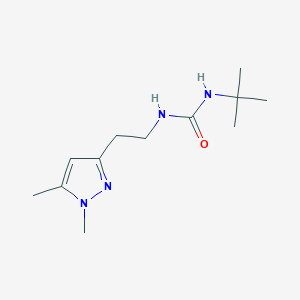
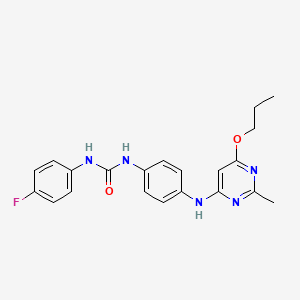
![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)
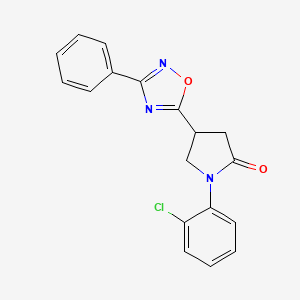
![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2458234.png)
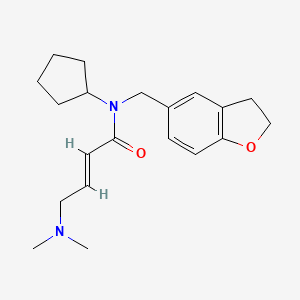
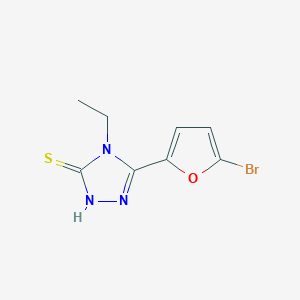
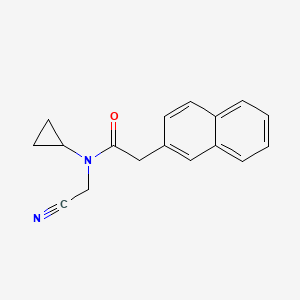
![4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2458241.png)
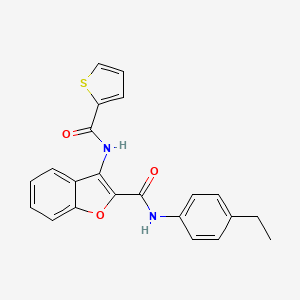
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2458245.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide](/img/structure/B2458246.png)